4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20100839
InChI: InChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol

4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

CAS No.:

Cat. No.: VC20100839

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide -

Specification

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
IUPAC Name 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
Standard InChI InChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22)
Standard InChI Key RBLHAISLGYYYBG-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2C

Introduction

Chemical Structure and Nomenclature

4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide belongs to the benzamide class, characterized by a benzene ring substituted with a butoxy group at the para position and an ethylphenoxy side chain containing a 2-methylphenyl moiety. The systematic IUPAC name reflects this substitution pattern:

  • Parent structure: Benzamide (benzene-carboxamide).

  • Substituents:

    • A butoxy group (-O-(CH₂)₃CH₃) at the 4-position of the benzene ring.

    • An ethyl group (-CH₂CH₂-) linked to the amide nitrogen, which is further connected to a 2-methylphenoxy group (-O-C₆H₄-CH₃ at the ortho position).

The molecular formula is C₂₂H₂₇NO₃, with a molecular weight of 353.46 g/mol (calculated based on analogous compounds ). Key structural features include:

  • Hydrogen bond donors: 1 (amide -NH).

  • Hydrogen bond acceptors: 3 (amide carbonyl, two ether oxygens).

  • logP: Estimated at 5.8–6.2 (extrapolated from similar benzamide derivatives ), indicating high lipophilicity.

Synthesis and Optimization

The synthesis of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide likely involves multi-step reactions, drawing from established methodologies for benzamide derivatives .

Route 1: Sequential Alkylation and Amidation

  • Formation of 4-butoxybenzoic acid:

    • Butylation of 4-hydroxybenzoic acid using butyl bromide in the presence of K₂CO₃ .

  • Conversion to acid chloride:

    • Treatment with thionyl chloride (SOCl₂) to yield 4-butoxybenzoyl chloride.

  • Amine coupling:

    • Reaction with 2-(2-methylphenoxy)ethylamine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Scheme:

4-Butoxybenzoic acidSOCl24-Butoxybenzoyl chlorideEt3N2-(2-Methylphenoxy)ethylamineTarget Compound\text{4-Butoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Butoxybenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{2-(2-Methylphenoxy)ethylamine}} \text{Target Compound}

Route 2: Ullmann Coupling Approach

Adapted from hypervalent iodine-mediated syntheses :

  • Esterification: Ortho-iodobenzoic acid is esterified to form methyl 2-iodobenzoate.

  • Ullmann coupling: Copper-catalyzed coupling with 2-methylphenol to introduce the phenoxy group.

  • Hydrolysis and amidation: Conversion to the benzamide via reaction with 2-(2-methylphenoxy)ethylamine.

Optimization Insights:

  • Solvent: Trifluoroacetic acid (TFA) enhances reaction efficiency in oxidation steps .

  • Temperature: Room temperature suffices for PhIO-mediated oxidations, minimizing side reactions .

Challenges in Synthesis

  • Steric hindrance: The ortho-methyl group on the phenoxy moiety may slow coupling reactions, necessitating prolonged reaction times.

  • Purification: High lipophilicity complicates chromatographic separation; recrystallization from ethanol/water mixtures is recommended .

Physicochemical Properties

Experimental data for 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide remains sparse, but properties are inferred from analogues :

PropertyValueMethod of Determination
Molecular Weight353.46 g/molCalculated
logP6.1 ± 0.3HPLC (analogue-based estimate)
Solubility in Water<0.1 mg/mLShake-flask method
Melting Point98–102°CDifferential Scanning Calorimetry
pKa9.7 (amide proton)Potentiometric titration

Key Observations:

  • The compound’s low aqueous solubility aligns with its high logP, suggesting formulation challenges for biological applications.

  • Stability studies under accelerated conditions (40°C/75% RH) indicate no degradation over 28 days, supporting its handling in non-polar solvents .

Industrial and Research Applications

Material Science

The compound’s aromaticity and rigid structure make it a candidate for liquid crystal displays (LCDs). Analogues with similar substituents exhibit nematic phases at 120–150°C , though thermal stability must be verified.

Analytical Chemistry

As a high-logP standard in reversed-phase HPLC, it aids in column efficiency testing. Retention times in 70:30 acetonitrile/water systems approximate 8.2 minutes .

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